molecular formula C7H10N2O2 B1305278 4-(1H-imidazol-1-yl)butanoic acid CAS No. 72338-58-0

4-(1H-imidazol-1-yl)butanoic acid

Cat. No.: B1305278
CAS No.: 72338-58-0
M. Wt: 154.17 g/mol
InChI Key: ZCWMZLARYIDEEZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H10N2O2. It is characterized by the presence of an imidazole ring attached to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)butanoic acid typically involves the reaction of imidazole with butanoic acid derivatives. One common method includes the use of 4-bromobutanoic acid, which reacts with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1H-Imidazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can modulate enzyme activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)butanol
  • 4-(1H-Imidazol-1-yl)butanamide
  • 4-(1H-Imidazol-1-yl)butyric acid

Comparison: 4-(1H-Imidazol-1-yl)butanoic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the carboxylic acid group allows for additional hydrogen bonding and ionic interactions, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

4-imidazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7(11)2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWMZLARYIDEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222668
Record name Imidazole-1-butyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72338-58-0
Record name 1H-Imidazole-1-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72338-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072338580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-1-yl)butanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of benzyl 4-(1-imidazolyl)butyrate (7.4 g), palladium-carbon (5%)(1.0 g) and ethanol (400 ml) was subjected to catalytic hydrogenation at room temperature and 1 atm. The catalyst was filtered off, the filtrate was concentrated under reduced pressure, and the crystals were recrystallized from ethanol to give 4-(1-imidazolyl)butyric acid (3.4 g, 75%). Colorless prisms. mp. 125°-126° C.
Name
benzyl 4-(1-imidazolyl)butyrate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
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O=C(CCCn1ccnc1)OCc1ccccc1
Quantity
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reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 4-(1-imidazolyl)butyric acid benzyl ester (7.4 g), 5% palladium-carbon (1.0 g) and ethanol (400 ml) was catalytically reduced at room temperature under 1 atm. After the catalyst was filtered off, the filtrate was concentrated under reduced pressure, and the residual crystal was recrystallized from ethanol, to yield 4-(1-imidazolyl)butyric acid (3.4 g, 75%) as a colorless prismatic crystal having a melting point of 125° to 126° C.
Name
4-(1-imidazolyl)butyric acid benzyl ester
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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